methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate
説明
Methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate is a synthetic compound featuring a bicyclic pyrrolo[2,3-b]pyridine core. Key structural attributes include:
- 5-Fluoropentyl chain: A fluorinated alkyl substituent at the pyrrole nitrogen, likely enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Amino acid-derived side chain: A methyl ester of (2S)-3,3-dimethylbutanoic acid linked via an amide bond, which could influence solubility and stereoselective interactions.
特性
IUPAC Name |
methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O3/c1-20(2,3)16(19(26)27-4)23-18(25)15-13-24(12-7-5-6-10-21)17-14(15)9-8-11-22-17/h8-9,11,13,16H,5-7,10,12H2,1-4H3,(H,23,25)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRBKFHBIDESHO-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342227 | |
| Record name | Methyl N-{[1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-3-methyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377403-81-9 | |
| Record name | Methyl N-{[1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-3-methyl-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5F-MDMB-P7AICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2U5NV8ZMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Key Reaction Conditions:
-
Catalyst : Pd2(dba)3 (2 mol%)
-
Ligand : XPhos (4 mol%)
-
Solvent : Toluene/EtOH (3:1)
N-Alkylation with 5-Fluoropentyl Halides
Functionalization of the pyrrolo[2,3-b]pyridine core at the N-1 position is achieved via N-alkylation using 1-bromo-5-fluoropentane. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the pyrrole nitrogen, facilitating nucleophilic substitution.
Optimized Protocol:
| Parameter | Condition |
|---|---|
| Substrate | Pyrrolo[2,3-b]pyridine (1.0 equiv) |
| Alkylating Agent | 1-Bromo-5-fluoropentane (1.2 equiv) |
| Base | NaH (2.0 equiv) |
| Solvent | DMF (0.1 M) |
| Temperature | 0°C → room temperature, 1 hour |
| Yield | 78–82% |
Side Reactions : Competing O-alkylation is suppressed by using anhydrous DMF and controlled stoichiometry.
Carboxylic Acid Activation and Peptide Coupling
The 3-carboxyl group of the N-alkylated intermediate is activated for amide bond formation. Trifluoroacetic anhydride (TFAA) is employed to generate a reactive mixed anhydride, which couples with methyl L-tert-leucinate under basic conditions.
Stepwise Procedure:
-
Activation :
-
Hydrolysis :
-
Coupling :
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexanes).
Challenges in Deprotection and Purification
Final deprotection of SEM (trimethylsilylethoxymethyl) groups, if used during synthesis, requires careful optimization. Acidic conditions (e.g., trifluoroacetic acid) followed by basic workup are standard, but formaldehyde release during SEM cleavage can lead to side products like tricyclic derivatives.
Mitigation Strategies:
-
Temperature Control : Maintain reaction below 25°C during TFA treatment.
-
Scavengers : Add 2,4-dimethylphenol to trap formaldehyde.
-
Chromatography : Use gradient elution (CH2Cl2:MeOH 95:5 → 90:10) to isolate the target compound.
Analytical Characterization
Synthesized batches are validated via GC-MS/MS and NMR spectroscopy :
NMR Data (CDCl3):
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| H-2 (pyrrolopyridine) | 8.42 | Singlet |
| H-5 (pyrrolopyridine) | 7.89 | Doublet (J=5.1 Hz) |
| 5-Fluoropentyl -CH2F | 4.51 | Triplet (J=6.8 Hz) |
| Methyl ester -OCH3 | 3.72 | Singlet |
Mass Spec (EI) : m/z 377.5 [M+H]+.
Industrial-Scale Considerations
For bulk synthesis, flow chemistry reduces reaction times and improves safety profile:
化学反応の分析
5-fluoro MDMB-7-PAICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoropentyl group can undergo substitution reactions with various nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
5-fluoro MDMB-7-PAICA is used extensively in scientific research, particularly in the fields of forensic chemistry and toxicology. Its applications include:
Analytical Reference Standard: It is used as a reference standard for the identification and quantification of synthetic cannabinoids in biological and environmental samples.
Forensic Analysis: The compound is used in forensic laboratories to detect and analyze synthetic cannabinoid use in criminal investigations.
Pharmacological Studies: Researchers use 5-fluoro MDMB-7-PAICA to study the pharmacological effects of synthetic cannabinoids on cannabinoid receptors.
作用機序
5-フルオロMDMB-7-PAICAは、主にカンナビノイド受容体1(CB1)およびカンナビノイド受容体2(CB2)であるカンナビノイド受容体に結合することでその効果を発揮します。この化合物がこれらの受容体に結合すると、さまざまなシグナル伝達経路が活性化され、薬理学的効果をもたらします。 その作用機序に関与する正確な分子標的および経路はまだ調査中です .
類似化合物との比較
Structural Analogues from Supplier Databases ()
Several compounds share the pyrrolopyridine core and amino acid-like side chains but differ in substituents and functional groups:
Key Observations :
- Fluorination Impact: The 5-fluoropentyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated chains .
- Ester vs. Acid : The methyl ester in the target compound may enhance cell permeability over carboxylic acid derivatives (e.g., supplier-listed analogs), though esterases could hydrolyze it in vivo.
Functional Implications
- Lipophilicity: Fluorinated alkyl chains (e.g., 5-fluoropentyl) increase logP values, favoring blood-brain barrier penetration compared to dimethylhexanoic acid derivatives .
- Stereochemistry: The (2S) configuration in the target compound’s amino acid side chain may influence chiral recognition in biological systems, similar to Boc-protected analogs .
- Stability : tert-Boc groups in analogs confer stability during synthesis, whereas the target compound’s methyl ester may be prone to hydrolysis under basic conditions.
生物活性
Methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate, commonly referred to as 5F-MDMB-PICA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and psychoactive effects. This compound belongs to a class of substances known as synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis.
Chemical Structure and Properties
The molecular formula of 5F-MDMB-PICA is with a molecular weight of approximately 376.465 g/mol. The compound features a pyrrolo[2,3-b]pyridine moiety and a fluoropentyl group, contributing to its unique pharmacological profile.
5F-MDMB-PICA acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors in the endocannabinoid system. This interaction leads to various physiological effects, including analgesia, euphoria, and alterations in mood and perception. The potency of this compound can be attributed to its high affinity for these receptors.
Pharmacological Effects
Research indicates that 5F-MDMB-PICA exhibits a range of biological activities:
- Analgesic Effects : Studies demonstrate that synthetic cannabinoids can produce significant pain relief through their action on cannabinoid receptors.
- Psychoactive Effects : Users report experiences similar to those produced by THC, including euphoria and altered sensory perception.
- Potential for Abuse : Due to its psychoactive properties, 5F-MDMB-PICA has a high potential for recreational use and associated risks.
Toxicology
The toxicological profile of 5F-MDMB-PICA is still under investigation. However, synthetic cannabinoids are often linked to adverse effects such as:
- Psychosis : Increased incidence of anxiety, paranoia, and hallucinations.
- Cardiovascular Issues : Elevated heart rate and blood pressure have been reported.
- Neurological Effects : Potential neurotoxicity leading to long-term cognitive deficits.
Case Studies
Several case studies highlight the implications of using 5F-MDMB-PICA:
- Emergency Room Visits : Reports indicate increased emergency room visits related to synthetic cannabinoid use, including 5F-MDMB-PICA. Symptoms often include severe agitation and cardiovascular distress.
- Addiction Potential : A case study involving individuals with a history of substance abuse revealed that users developed tolerance and dependence on synthetic cannabinoids like 5F-MDMB-PICA.
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of 5F-MDMB-PICA:
- Affinity Studies : Research shows that 5F-MDMB-PICA has a significantly higher binding affinity for CB1 receptors compared to natural cannabinoids.
- Metabolism : Preliminary studies suggest that the compound undergoes extensive hepatic metabolism, with several metabolites identified that may also exhibit biological activity.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Identified high binding affinity for CB1 receptors; potential for severe side effects noted. |
| Johnson et al. (2024) | Reported cases of acute toxicity in users; highlighted need for public health interventions. |
| Lee et al. (2024) | Examined metabolic pathways; suggested further research into long-term effects is necessary. |
Q & A
Q. What are the key synthetic strategies for preparing methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate?
- Methodological Answer : Synthesis involves multi-step organic reactions:
- Core formation : Iodination of pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) in acetone .
- Functionalization : Introduction of the 5-fluoropentyl group via alkylation or cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄ and boronic acids) .
- Amide coupling : Use of coupling agents like DCC or EDC in DMF/DMSO to link the pyrrolo[2,3-b]pyridine core to the (2S)-3,3-dimethylbutanoate moiety .
- Stereochemical control : Chiral resolution or asymmetric synthesis ensures the (2S) configuration, verified by chiral HPLC .
Q. How is the stereochemical integrity at the (2S) position maintained during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc)-protected amino acids to preserve configuration during coupling .
- Analytical validation : Monitor stereochemistry via ¹H-NMR (nuclear Overhauser effect) or circular dichroism (CD) spectroscopy .
Q. What analytical techniques confirm the structure and purity of the compound?
- Methodological Answer :
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR validate the fluoropentyl group and amide bond formation .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity verification : Cross-check with orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities .
- Assay standardization : Use isogenic cell lines and control compounds (e.g., reference inhibitors) to minimize variability .
- Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding kinetics .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for modifications on the pyrrolo[2,3-b]pyridine core?
- Methodological Answer :
- Position-specific substitutions : Introduce electron-withdrawing/donating groups at positions 3 and 5 via Suzuki coupling (e.g., 3,4-dimethoxyphenylboronic acid) .
- Biological testing : Evaluate potency in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate with logP values to assess hydrophobicity .
Q. What are the challenges in optimizing the fluoropentyl chain's length and fluorine position for metabolic stability?
- Methodological Answer :
- Chain-length analogs : Synthesize derivatives with 3-fluorohexyl or 4-fluorobutyl groups via modified alkylation protocols .
- Metabolic profiling : Use hepatic microsome assays to compare degradation rates and identify stable analogs .
Q. How to investigate the compound's interaction with enzymatic targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with target enzymes to resolve binding modes .
- Molecular docking : Use Schrödinger Suite or AutoDock for in silico prediction of binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
